molecular formula C23H32N2O4S2 B4729358 1,4-bis(mesitylsulfonyl)-1,4-diazepane

1,4-bis(mesitylsulfonyl)-1,4-diazepane

Cat. No.: B4729358
M. Wt: 464.6 g/mol
InChI Key: IIUVMBPDUMDLEU-UHFFFAOYSA-N
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Description

1,4-Bis(mesitylsulfonyl)-1,4-diazepane is a diazepane-based chemical building block of interest in advanced organic synthesis and medicinal chemistry research. Its structure features a seven-membered 1,4-diazepane ring core that is sulfonylated at both nitrogen atoms with mesityl groups . The diazepane scaffold is a recognized privileged structure in drug discovery, and the presence of the sulfonyl groups makes this compound a versatile synthetic intermediate, particularly in the development of more complex molecules . Research applications for this compound and its analogs include serving as a key intermediate in domino synthetic processes for constructing complex nitrogen-containing heterocycles . Furthermore, structurally related bis-sulfonamide compounds have demonstrated significant potential in biochemical interaction studies, functioning as potent, non-covalent inhibitors of protein-protein interactions (PPIs) . For instance, such inhibitors have been shown to target the Keap1-Nrf2 PPI, a pathway central to the cellular oxidative stress response, presenting a therapeutic strategy for neuroinflammatory disorders . The mechanism for this activity involves direct, competitive binding to the target protein, disrupting the protein-protein interaction and leading to the upregulation of cytoprotective genes . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[(2,4,6-trimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-16-12-18(3)22(19(4)13-16)30(26,27)24-8-7-9-25(11-10-24)31(28,29)23-20(5)14-17(2)15-21(23)6/h12-15H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUVMBPDUMDLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1,4 Bis Mesitylsulfonyl 1,4 Diazepane

Chemical Transformations Involving the Mesitylsulfonyl Group

The mesitylsulfonyl groups are not merely passive protecting groups; they actively participate in and influence the chemical reactivity of the entire molecule. Their cleavage, role as a leaving group, and electronic influence are critical aspects of the chemistry of 1,4-bis(mesitylsulfonyl)-1,4-diazepane.

Cleavage and Deprotection Strategies

The removal of the mesitylsulfonyl groups from the 1,4-diazepane nitrogen atoms is a key transformation, often necessary to liberate the free diamine for further functionalization or for the synthesis of the final target molecules. The robust nature of the N-S bond in sulfonamides requires specific and often harsh conditions for cleavage.

Reductive cleavage methods are commonly employed for the deprotection of sulfonamides. A notable method involves the use of a low-valent titanium reagent generated in situ from titanium(IV) isopropoxide, chlorotrimethylsilane, and magnesium powder. organic-chemistry.org This system has proven effective for the reductive cleavage of a wide array of sulfonamides to their corresponding amines. organic-chemistry.org While not specifically detailed for this compound, this method's broad applicability suggests its potential for the deprotection of this substrate. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. organic-chemistry.org

Alternative strategies for the cleavage of related amide-based protecting groups, such as picolinic amides, have been achieved using zinc in aqueous hydrochloric acid. cam.ac.uk Although targeting a different amide linkage, the development of such mild reductive cleavage methods highlights the ongoing efforts to find selective and gentle deprotection protocols that could be adapted for robust sulfonyl groups like mesityl.

Deprotection Method Reagents Key Features Reference
Reductive CleavageTi(O-i-Pr)₄/Me₃SiCl/MgMild conditions, broad substrate scope for sulfonamides. organic-chemistry.org
Reductive Cleavage (Amide)Zn/aq. HClMild conditions for picolinic amides. cam.ac.uk

Role as a Leaving Group in Nucleophilic Displacements

The sulfonyl group is well-established as a good leaving group in nucleophilic substitution reactions. This is attributed to the ability of the sulfonate anion to stabilize the negative charge through resonance. In the context of this compound, the mesitylsulfonyl group can potentially act as a leaving group under certain reaction conditions, although this is less common than its role as a protecting group for the nitrogen atoms.

The reactivity of a related methylsulfone group as a leaving group has been demonstrated in nucleophilic aromatic substitution reactions for the synthesis of hyperbranched poly(arylene pyrimidine (B1678525) ether)s. rsc.org In this case, the methylsulfone group is activated by a pyrimidine ring. rsc.org While the chemical environment is different, it underscores the potential of sulfonyl moieties to function as leaving groups. For the mesitylsulfonyl group in this compound to act as a leaving group, a nucleophilic attack would need to occur at the nitrogen atom, displacing the mesitylsulfonate anion. However, the steric bulk of the mesityl group and the stability of the N-S bond make this a challenging transformation.

Influence on the Electron Density of the Diazepane Ring

The presence of two strongly electron-withdrawing mesitylsulfonyl groups has a profound impact on the electronic properties of the 1,4-diazepane ring. These groups significantly decrease the electron density at the nitrogen atoms. libretexts.org This reduction in electron density has several important consequences:

Reduced Basicity and Nucleophilicity: The lone pairs of the nitrogen atoms are delocalized into the sulfur-oxygen bonds of the sulfonyl groups, making them less available for protonation or for attacking electrophiles. libretexts.orgmsu.edu Consequently, this compound is a much weaker base and a poorer nucleophile compared to the parent 1,4-diazepane.

Increased Acidity of α-Protons: The electron-withdrawing nature of the sulfonyl groups can increase the acidity of the protons on the carbon atoms adjacent (alpha) to the nitrogen atoms. This can facilitate deprotonation at these positions, opening up pathways for functionalization at the carbon skeleton of the diazepane ring. The chemistry of cyclic N-sulfonyl ketimines, for instance, showcases how the sulfonyl group can enable the molecule to act as a carbonucleophile. rsc.orgresearchgate.net

Reactivity of the 1,4-Diazepane Nitrogen Centers

Despite the deactivating effect of the mesitylsulfonyl groups, the nitrogen atoms of the diazepane ring can still participate in certain chemical reactions, particularly with strong electrophiles.

Alkylation and Acylation Reactions

The functionalization of the diazepane nitrogen atoms through alkylation and acylation is a common strategy to build more complex molecular architectures. While the nucleophilicity of the nitrogens in this compound is diminished, reactions with suitable electrophiles can still be achieved.

Studies on related N-sulfonylated diazepanes have demonstrated the feasibility of such transformations. For example, the synthesis of 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones has been reported as a scaffold for human chymase inhibitors. nih.gov In a different study, a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] semanticscholar.orgnih.govoxazin-7-yl)acetamides were synthesized, showcasing the possibility of introducing substituents on the diazepane nitrogen. nih.gov

The direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition-metal-free conditions provides a precedent for C-H bond functionalization leading to alkylated products, a strategy that could potentially be adapted for the N-functionalized diazepane system. nih.gov

Reaction Type Example Product Significance Reference
Alkylation2-(4-benzyl-1,4-diazepan-1-yl)acetamide derivativeSynthesis of potent positive inotropic agents. nih.gov
Acylation4-Arylsulfonyl-1,4-diazepane-2,5-dioneDevelopment of novel human chymase inhibitors. nih.gov

Functionalization at Nitrogen Atoms

Beyond simple alkylation and acylation, other functionalization reactions at the nitrogen centers can be envisaged. The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides demonstrates the attachment of a larger, functionalized moiety to the diazepane nitrogen. openpharmaceuticalsciencesjournal.com The reaction of a primary alkyl bromide with an excess of ammonia (B1221849) to yield a primary amine highlights the greater nucleophilicity of nitrogen compared to oxygen, a principle that underpins many N-functionalization reactions. msu.edu

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines via a one-pot reductive amination showcases a more complex functionalization, resulting in hexadentate chelators. nih.gov While this example starts with a modified diazepane, it illustrates the capacity of the diazepane scaffold to be elaborated at its nitrogen atoms.

Ring Contraction and Expansion Reactions of the Diazepane Core

The seven-membered ring of the 1,4-diazepane system possesses a degree of conformational flexibility, existing in various interconverting forms such as chair, boat, and twist-boat conformations. nih.govnih.gov The substitution pattern on the nitrogen atoms, in this case with bulky mesitylsulfonyl groups, can influence the equilibrium between these conformers and, consequently, the ring's propensity to undergo rearrangement reactions. nih.gov

While specific studies on the ring contraction and expansion of this compound are not extensively documented, the general reactivity of seven-membered nitrogen heterocycles suggests potential pathways. osi.lvnih.govresearchgate.net Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated seven-membered rings, including diazepine (B8756704) derivatives. nih.govwikipedia.orgorganic-chemistry.org For instance, the synthesis of 1,3-diazepinone nucleosides has been achieved using an RCM strategy. nih.gov Although this describes the formation rather than a post-synthetic modification of the ring, it highlights the utility of metathesis in accessing such scaffolds.

Reactions involving intramolecular cyclization and rearrangement are plausible for appropriately substituted diazepane derivatives. The synthesis of various seven-membered nitrogen heterocycles often involves cyclization strategies from acyclic precursors. osi.lvnih.gov The stability of the 1,4-diazepane ring, influenced by the N-sulfonyl groups, would be a critical factor in any potential ring contraction or expansion. These transformations would likely require specific functionalization of the carbon backbone of the diazepane ring to facilitate intramolecular bond formation or cleavage.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is largely dictated by the properties of the sulfonamide functional groups and the diazepane ring.

Photochemical Reactivity: Sulfonamides, in general, are known to undergo photochemical degradation. acs.orgnih.govfigshare.com Studies on various sulfa drugs have shown that direct photolysis can lead to the cleavage of the sulfur-nitrogen bond. acs.org The rate and products of photodegradation are often dependent on the pH and the nature of the substituents. acs.orgnih.gov While specific photochemical studies on this compound are not available, it can be inferred that the mesitylsulfonyl groups could be susceptible to photochemical cleavage under certain conditions, potentially leading to desulfonylation or other rearrangements. The stability of sulfonamides to hydrolysis under typical environmental conditions is generally high, suggesting that photochemical pathways may be more significant for their degradation. researchgate.net

Electrochemical Reactivity: The electrochemical properties of sulfonamides have been investigated, revealing their potential for both oxidation and reduction. The electrochemical reduction of sulfonamides can lead to the cleavage of the N-S bond. acs.org The presence of an acyl group on the nitrogen atom can facilitate this reductive cleavage. acs.org Conversely, electrochemical oxidation can occur at the amine nitrogen. osi.lv The electrochemical synthesis of sulfonamides through the oxidative coupling of amines and thiols has been reported, highlighting the accessibility of radical cation intermediates from amines. osi.lv

In the context of this compound, the two sulfonyl groups would render the nitrogen atoms electron-deficient, making them less susceptible to oxidation compared to their non-sulfonylated counterparts. However, the potential for reductive cleavage of the N-S bonds exists. The electrochemical behavior would also be influenced by the solvent and supporting electrolyte used. nih.govresearchgate.net The table below summarizes the electrochemical conditions for reactions involving related sulfonamide compounds.

Table 1: Electrochemical Conditions for Reactions of Sulfonamide Derivatives

Starting Material Type Reaction Type Electrode Material Conditions Product Type Reference
Sulfonimides Selective Cleavage Platinum or Glassy Carbon -0.9 V vs SCE Sulfonamides acs.org
Thiols and Amines Oxidative Coupling Carbon Anode, Iron Cathode Me4NBF4, CH3CN/HCl Sulfonamides osi.lv
Cyclic Amines Desaturative β-C(sp3)-H Sulfonylation Not specified Ferrocene (catalyst) β-Sulfonylated cyclic amines acs.org
Sulfonamides Reductive Cleavage Not specified Benzoyl group on N Desulfonylated amines acs.org

Transition Metal-Catalyzed Reactions of Sulfonylated Diazepanes

Transition metal-catalyzed reactions represent a powerful tool for the functionalization of heterocyclic compounds. wikipedia.orgrsc.orgrsc.org While specific examples of transition metal-catalyzed reactions on the this compound scaffold are limited, the principles of C-H activation and cross-coupling reactions involving N-sulfonylated amines provide a framework for potential transformations. rhhz.netnih.govchemrxiv.org

The N-sulfonyl groups in this compound can act as directing groups for C-H functionalization reactions. rhhz.net Palladium-catalyzed C(sp³)–H arylation reactions of amino acid derivatives have been accomplished using N-(2-pyridyl)sulfonyl directing groups. rhhz.net This suggests that the carbons of the diazepane ring could potentially be functionalized through a similar strategy, although the conformational flexibility of the seven-membered ring might present challenges.

Copper-catalyzed C-H sulfonylation of benzaldehydes has been achieved using a transient imine directing group, demonstrating a method for C-S bond formation. nih.gov The application of such a strategy to the diazepane core would require the introduction of a suitable handle for the formation of the transient directing group. The table below outlines some transition metal-catalyzed reactions involving N-sulfonylated compounds.

Table 2: Transition Metal-Catalyzed Reactions Involving N-Sulfonylated Compounds

Catalyst System Substrate Type Reaction Type Product Type Reference
Pd(OAc)2/Oxone Amino acid derivatives C(sp³)–H acetoxylation β-Acetoxylated amino acids rhhz.net
Pd(OAc)2 Alanine (B10760859) derivatives with L2/L3 ligand β-C(sp³)–H mono/diarylation Arylated alanine derivatives rhhz.net
Copper(II) acetate (B1210297) / 2-hydroxynicotinaldehyde Benzylamines C(sp²)–H sulfonylation (transient directing group) Sulfonylated benzylamines chemrxiv.org
Ni(cod)2 / AlMe3 / tBuOK N-alkenylimidazoles C-H cyclization Tricyclic imidazoles nih.gov
Ru(III) complexes Sulfathiazole, Sulfamerazine Coordination complex formation Ru(III)-sulfonamide complexes nih.gov

The coordination of the sulfonamide groups to metal centers, as observed with ruthenium(III), can also influence the reactivity and biological properties of the molecule. nih.gov This suggests that this compound could potentially act as a ligand in organometallic chemistry.

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques for 1,4-bis(mesitylsulfonyl)-1,4-diazepane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the mesityl and diazepane ring protons. The aromatic protons of the mesityl groups would appear in the downfield region. The three methyl groups on each mesityl ring would likely present as singlets. The methylene (B1212753) protons of the diazepane ring are anticipated to appear as complex multiplets in the upfield region, with their chemical shifts and coupling patterns being highly dependent on the ring's conformation and the rate of conformational exchange.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the aromatic carbons of the mesityl groups, the methyl carbons, and the methylene carbons of the diazepane ring.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present. For a 1,4-bis(arylsulfonyl)-1,4-diazepane structure, the most characteristic absorptions are associated with the sulfonyl group (-SO₂-). Strong asymmetric and symmetric stretching vibrations for the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibrations for the S-N bond are expected in the 914–895 cm⁻¹ region. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation patterns of aromatic sulfonamides under mass spectrometry conditions often involve the cleavage of the Ar-S bond and the S-N bond. nih.gov A characteristic fragmentation pathway for some arylsulfonamides is the elimination of sulfur dioxide (SO₂), which involves an intramolecular rearrangement. nih.gov

Spectroscopic TechniqueExpected Observations for this compoundReference Data from Analogues
¹H NMRSignals for mesityl aromatic protons, mesityl methyl protons, and diazepane methylene protons.For 1,4-bis(methylsulfonyl)-1,4-diazepane (B15233719), signals for methylsulfonyl protons are around δ ~3.0 ppm and diazepane methylene groups are around δ ~2.5–3.5 ppm.
FT-IRStrong S=O asymmetric and symmetric stretches.Characteristic SO₂ asymmetric and symmetric stretching vibrations appear in the range of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org
Mass SpectrometryMolecular ion peak corresponding to C₂₃H₃₂N₂O₄S₂. Fragmentation may include loss of SO₂.Fragmentation of aromatic sulfonamides can involve the elimination of SO₂ via rearrangement. nih.gov

X-ray Crystallographic Studies of Related 1,4-Diazepane Systems

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of molecules. While the crystal structure for this compound is not reported, the structure of a closely related analogue, 1,4-ditosyl-1,4-diazepane (B1297171) (C₁₉H₂₄N₂O₄S₂), has been determined. nih.gov

In the crystal structure of 1,4-ditosyl-1,4-diazepane, the seven-membered diazepane ring is disordered, indicating conformational flexibility even in the solid state. nih.gov The molecule adopts a conformation stabilized by weak intramolecular C-H···O interactions. nih.gov The dihedral angle between the two tosyl benzene (B151609) rings is 82.88 (7)°. nih.gov In the crystal packing, molecules are linked into chains by weak intermolecular C-H···O interactions. nih.gov Studies on other N,N'-disubstituted-1,4-diazepane systems have shown that the seven-membered ring can adopt various conformations, including a twist-boat form, which can be stabilized by intramolecular π-stacking interactions depending on the nature of the substituents. nih.gov

CompoundCrystal SystemKey Structural FeaturesReference
1,4-Ditosyl-1,4-diazepaneOrthorhombicDisordered 1,4-diazepane ring; Intramolecular C-H···O contacts; Dihedral angle between benzene rings is 82.88 (7)°. nih.gov

Conformational Landscapes of Seven-Membered Rings: Theory and Experimental Probes

Seven-membered rings like 1,4-diazepane are conformationally complex due to their high flexibility. researchgate.net Unlike the relatively rigid chair conformation of cyclohexane, seven-membered rings exist as a dynamic equilibrium of multiple conformations, such as chairs, boats, and twist-boat forms, which often have similar energy levels. researchgate.net This results in low energy barriers for interconversion, making their study challenging. researchgate.net

Theoretical methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for mapping the potential energy surface and identifying stable conformers. researchgate.net Experimental techniques like dynamic NMR spectroscopy at variable temperatures can be used to study the conformational equilibria and determine the energy barriers between different forms. nih.gov For many substituted 1,4-diazepanes, the ring inversion process is observable by NMR. researchgate.net The introduction of substituents on the nitrogen atoms, as in this compound, significantly influences the conformational preferences by introducing steric hindrance and altering electronic properties.

Influence of Mesitylsulfonyl Substituents on Molecular Conformation and Intermolecular Interactions

The two mesitylsulfonyl groups are expected to exert a profound influence on the structure and properties of the 1,4-diazepane ring.

Conformational Influence: The mesityl group (2,4,6-trimethylphenyl) is sterically demanding. The bulkiness of these groups will likely restrict the conformational freedom of the diazepane ring. This steric hindrance can raise the energy barrier for ring inversion and may favor specific conformations that minimize steric clash between the two bulky substituents and between the substituents and the ring itself. nih.gov The sulfonyl group itself introduces a tetrahedral geometry at the sulfur atom, and rotation around the S-N and S-C bonds further complicates the conformational landscape. nih.gov The presence of bulky groups on the nitrogen atoms of a sulfonamide can significantly affect reaction pathways, indicating their strong steric influence. nih.gov

Intermolecular Interactions: The sulfonyl group is a strong hydrogen bond acceptor due to its polarized S=O bonds. nih.gov In the absence of strong hydrogen bond donors within the molecule itself, these oxygen atoms can participate in intermolecular C-H···O hydrogen bonds, as seen in the crystal structure of 1,4-ditosyl-1,4-diazepane. nih.govnih.gov Furthermore, the aromatic mesityl rings can engage in π-π stacking or other non-covalent interactions, which can play a crucial role in the crystal packing and supramolecular assembly of the compound. nih.gov The polar sulfonamide functionality can also participate in weak polar–π interactions with the flanking aromatic rings. vu.nl

Coordination Chemistry of 1,4 Diazepane Based Ligands

Design Principles for 1,4-Diazepane-Containing Ligands

General design principles for 1,4-diazepane-based ligands often focus on modifying the nitrogen atoms to tune the electronic and steric properties of the resulting metal complexes. The introduction of sulfonyl groups, such as the mesitylsulfonyl groups in the target compound, is anticipated to significantly impact the ligand's coordination ability. The electron-withdrawing nature of the sulfonyl groups would decrease the basicity of the nitrogen atoms, potentially influencing the stability of the resulting metal complexes. Furthermore, the bulky mesityl groups would introduce considerable steric hindrance around the nitrogen donors, which could dictate the coordination geometry and the accessibility of the metal center. It is also conceivable that the oxygen atoms of the sulfonyl groups could participate in coordination, leading to different binding modes. However, without experimental data, these remain theoretical considerations.

Metal Complexation with Transition Metals and Lanthanides

There are no published studies detailing the complexation of 1,4-bis(mesitylsulfonyl)-1,4-diazepane with transition metals or lanthanides. The successful synthesis of such complexes would depend on overcoming the potential challenges posed by the aforementioned electronic and steric factors. The choice of metal precursor, solvent system, and reaction conditions would be critical in isolating any metal-ligand complexes.

Spectroscopic and Structural Analysis of Metal–Ligand Complexes

As no metal complexes of this compound have been reported, there is no available spectroscopic or structural data. Characterization of such hypothetical complexes would likely involve techniques such as:

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

NMR Spectroscopy: To elucidate the structure and dynamics of the complexes in solution. Changes in the chemical shifts of the diazepane ring and mesityl group protons and carbons upon coordination would provide insights into the metal-ligand binding.

Infrared (IR) and Raman Spectroscopy: To identify changes in the vibrational frequencies of the S=O bonds upon coordination of the sulfonyl oxygen atoms to a metal center.

UV-Vis Spectroscopy: To study the electronic transitions within the metal complexes, which could provide information about the coordination environment of the metal ion.

Ligand Reactivity within Coordination Spheres

The reactivity of this compound once coordinated to a metal center is an open question. Research in this area would explore whether the metal center can activate the ligand towards certain reactions, or if the ligand itself can undergo transformations while bound to the metal. Potential areas of investigation could include the reactivity of the C-H bonds of the diazepane ring or the mesityl groups, or reactions involving the sulfonyl groups.

Applications in Homogeneous and Heterogeneous Catalysis

Given the lack of synthesized metal complexes, there are no reported applications of this compound in homogeneous or heterogeneous catalysis. While other diazepane-based ligands have shown promise in various catalytic transformations, the specific electronic and steric profile of the title compound makes it difficult to predict its potential catalytic activity without experimental validation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in defining the electronic landscape of a molecule. For 1,4-bis(mesitylsulfonyl)-1,4-diazepane, these calculations would reveal the significant impact of the two electron-withdrawing mesitylsulfonyl groups on the nitrogen atoms of the diazepane ring. This substitution substantially reduces the nucleophilicity and basicity of the nitrogen atoms compared to their unsubstituted counterparts.

The calculations would likely show a delocalization of the nitrogen lone pair electrons into the sulfonyl group, leading to a partial double bond character in the N-S bond. This resonance effect alters the charge distribution across the molecule, which can be visualized through electrostatic potential maps. Key parameters derived from these calculations include atomic charges, molecular orbital energies (HOMO-LUMO gap), and bond orders. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A larger gap, anticipated for this molecule due to the sulfonyl groups, suggests higher kinetic stability.

Table 1: Hypothetical Electronic Properties from DFT Calculations (Note: This data is illustrative for a generic N,N'-disulfonylated diazepane, as specific data for the title compound is not available.)

Calculated ParameterPredicted Value/ObservationSignificance
Mulliken Charge on Nitrogen-0.4 to -0.6 eReduced negative charge indicates lower basicity.
N-S Bond Order> 1.2Suggests partial double bond character due to resonance.
HOMO-LUMO Energy Gap4.5 - 5.5 eVIndicates high kinetic stability and low reactivity.
Dipole Moment2.0 - 3.5 DReflects the overall polarity and asymmetry of the conformation.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The seven-membered diazepane ring is inherently flexible, capable of adopting several conformations, primarily chair, boat, and twist-boat forms. The presence of bulky mesitylsulfonyl groups at the 1 and 4 positions introduces significant steric hindrance, which dominates the conformational preferences.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred tools for exploring these conformational landscapes. MM calculations can map the potential energy surface, identifying low-energy conformers and the energy barriers between them. For this compound, it is expected that a distorted chair or twist-chair conformation would be the most stable, as this arrangement would best accommodate the bulky substituents and minimize steric clashes.

MD simulations provide a dynamic view, showing how the molecule moves and interconverts between different conformations over time in a simulated environment (e.g., in a solvent at a specific temperature). These simulations can reveal the relative populations of different conformers and the timescale of their interconversion. The large mesityl groups would be expected to significantly raise the energy barrier for ring inversion, making the molecule more conformationally rigid than the parent 1,4-diazepane.

Table 2: Representative Conformational Energy Data for Substituted 1,4-Diazepanes (Note: Data is based on general findings for sterically hindered diazepanes and is illustrative.)

ConformationRelative Energy (kcal/mol)Key Structural Feature
Twist-Chair0.0Lowest energy; minimizes steric clash of large substituents.
Chair2.5 - 4.0Higher energy due to flagpole or axial interactions of substituents.
Boat> 6.0Generally high in energy due to significant steric and torsional strain.

Prediction of Reaction Pathways and Transition States

Computational methods are also employed to predict the mechanisms of chemical reactions, including identifying transition state structures and calculating activation energies. For the synthesis of this compound, which typically involves the reaction of 1,4-diazepane with mesitylsulfonyl chloride, computational studies could model the entire reaction coordinate.

These calculations would likely confirm a nucleophilic substitution mechanism where the nitrogen atom of the diazepane attacks the sulfur atom of the sulfonyl chloride. The transition state would feature a partially formed N-S bond and a partially broken S-Cl bond. DFT calculations can determine the geometry and energy of this transition state, thereby providing the activation energy for the reaction. Understanding these pathways allows for the optimization of reaction conditions to improve yield and minimize byproducts.

Molecular Docking and Protein-Ligand Interaction Studies (for related biologically active diazepanes)

While this compound itself is not primarily studied for biological activity, the 1,4-diazepane scaffold is a common feature in many biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.

For example, other diazepane derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV or as ligands for central nervous system receptors. In these studies, docking simulations place the diazepane derivative into the active site of the protein. The software then calculates a "docking score," which estimates the binding affinity. These models reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The insights gained from these studies on related diazepanes can inform the potential interactions that molecules like this compound might have if a relevant biological target were identified.

Design of Novel 1,4-Diazepane Architectures through Computational Methods

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of novel molecules with desired properties. Starting from a core scaffold like 1,4-diazepane, computational methods can be used to explore a vast chemical space by systematically modifying substituents.

For instance, quantitative structure-activity relationship (QSAR) models can be built for a series of related diazepane derivatives with known biological activity. These models correlate specific molecular descriptors (e.g., size, polarity, electronic properties) with activity, allowing researchers to predict the activity of new, unsynthesized compounds. This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing. Through such approaches, the this compound structure could serve as a starting point for designing new molecules with tailored electronic and steric properties for various applications.

Applications in Advanced Organic Synthesis and Materials Science

1,4-bis(mesitylsulfonyl)-1,4-diazepane as a Synthetic Intermediate or Building Block

The 1,4-diazepane core is a privileged structure in medicinal chemistry and a valuable intermediate in organic synthesis. researchgate.netresearchgate.net Its derivatives are integral to the synthesis of more complex heterocyclic systems, including fused ring structures like triazolo-, oxadiazolo-, and furanobenzodiazepines. nih.gov The sulfonated derivative, this compound, can be conceptualized as a protected form of 1,4-diazepane, where the mesitylsulfonyl groups serve as robust protecting groups for the nitrogen atoms. This protection allows for selective functionalization at other positions of the diazepane ring without interference from the otherwise reactive secondary amine functionalities.

The general synthesis of 1,4-diazepane derivatives often involves the cyclization of appropriate precursors or the modification of a pre-existing diazepane core. vulcanchem.com For instance, a plausible synthetic route to this compound would involve the double sulfonylation of 1,4-diazepane with mesitylsulfonyl chloride in the presence of a base. vulcanchem.com Once formed, this protected diazepane can undergo various chemical transformations. The mesitylsulfonyl groups can be removed under specific reductive conditions to liberate the free amines, which can then be subjected to further reactions such as alkylation, acylation, or condensation with other molecules. This "protecting group" strategy is fundamental in multi-step organic synthesis, enabling the construction of intricate molecular frameworks.

Furthermore, the presence of the bulky mesityl groups can impart specific stereochemical control in reactions involving the diazepane ring, guiding the approach of reagents to a particular face of the molecule. This diastereoselective control is a highly sought-after feature in asymmetric synthesis.

Contributions to the Synthesis of Complex Natural Products and Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, the broader class of 1,4-diazepine and 1,4-benzodiazepine (B1214927) scaffolds are found in numerous biologically active natural products and their synthetic analogues. vulcanchem.commdpi.com These seven-membered heterocyclic systems are of significant interest to medicinal chemists due to their wide range of biological activities. nih.gov

The synthesis of functionalized 1,4-benzodiazepine derivatives, for example, has been achieved through innovative strategies such as intramolecular C–N bond coupling and ring-opening of azetidines. mdpi.com Such methodologies allow for the introduction of diverse functional groups onto the diazepine (B8756704) core, which is crucial for modulating the biological activity of the resulting molecules. The development of efficient synthetic routes to these scaffolds is a continuous endeavor in organic chemistry. nih.gov

The strategic incorporation of a protected diazepane unit, such as 1,4-bis(arylsulfonyl)-1,4-diazepane, could be envisaged in the synthesis of complex natural product analogues. The diazepane moiety can serve as a central scaffold onto which various side chains and functional groups are appended. After the elaboration of the molecular structure, the deprotection of the sulfonyl groups would yield the final target molecule or a late-stage intermediate.

Role in the Development of Novel Reagents and Catalysts

The nitrogen atoms and, in the case of sulfonated derivatives, the sulfonyl oxygen atoms of the 1,4-diazepane ring system possess lone pairs of electrons that can coordinate with metal ions. This property makes diazepane derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The coordination of vanadium with diazepane derivatives, for instance, has been explored for potential catalytic applications. vulcanchem.com

Specifically, this compound offers a unique ligand topology. The two nitrogen atoms and the four oxygen atoms of the sulfonyl groups can act as potential coordination sites, allowing the molecule to function as a multidentate ligand. The conformational flexibility of the seven-membered ring can enable the ligand to adopt a geometry that is suitable for coordinating to a specific metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

The development of new catalysts is a cornerstone of modern chemical synthesis. nih.gov For example, heteropolyacids have been employed as efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov In a similar vein, metal complexes of this compound could potentially be explored as novel catalysts for a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk of the mesityl groups could also play a role in creating a specific chiral environment around the metal center, which could be beneficial for asymmetric catalysis.

Polymerization and Materials Applications of 1,4-Diazepane Derivatives

For instance, if a 1,4-diazepane derivative is functionalized with polymerizable groups, such as vinyl or acrylic moieties, it could be used as a monomer in addition polymerization reactions. Alternatively, if functionalized with two reactive groups at different positions, it could serve as a monomer in condensation polymerization, leading to the formation of polyesters, polyamides, or polyurethanes containing the diazepane unit within the polymer chain.

The synthesis of polymers with precisely controlled architectures, such as block copolymers, can be achieved through techniques like living ring-opening metathesis polymerization (ROMP). researchgate.net It is conceivable that norbornene-functionalized 1,4-diazepane derivatives could be synthesized and subsequently polymerized via ROMP to create well-defined polymers with diazepane functionalities. Such polymers could have interesting properties, for example, in the field of metal-ion chelation or as responsive materials where the conformation of the diazepane ring can be altered by external stimuli.

Supramolecular Assembly and Host-Guest Chemistry with Diazepane Scaffolds

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The design and synthesis of molecules that can self-assemble into well-defined supramolecular structures is a vibrant area of research. Macrocyclic compounds play a crucial role as hosts in host-guest chemistry, capable of binding smaller guest molecules within their cavities.

The 1,4-diazepane ring, with its inherent conformational flexibility, can be incorporated into larger macrocyclic structures. These diazepane-containing macrocycles could potentially act as hosts for various guest molecules, with the binding affinity and selectivity being influenced by the size and shape of the macrocyclic cavity, as well as the nature of the functional groups lining the interior.

The formation of supramolecular synthons, which are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations, is a key concept in crystal engineering. In the solid state, molecules of benzodiazepine (B76468) derivatives have been shown to form specific supramolecular structures through non-covalent interactions such as hydrogen bonds and π-π stacking. researchgate.net For example, in the crystal structure of some benzo[b] nih.govvulcanchem.comdiazepine derivatives, centrosymmetric dimers are formed via C-H...N hydrogen bonds. researchgate.net The nature of the substituents on the diazepine ring can significantly influence the type of supramolecular synthons that are formed. researchgate.net While specific studies on the supramolecular chemistry of this compound are lacking, the presence of the aromatic mesityl groups suggests the potential for π-stacking interactions, which could play a role in directing the self-assembly of this molecule in the solid state or in solution.

Medicinal Chemistry Research Perspectives of 1,4 Diazepane Scaffolds

Scaffold Design and Optimization for Biological Targets

The 1,4-diazepane ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. Its seven-membered ring offers a flexible three-dimensional structure that can effectively interact with various biological targets. The design of 1,4-diazepane derivatives often involves the introduction of different substituents on the nitrogen atoms to modulate their pharmacological properties.

The incorporation of arylsulfonyl groups at the N1 and N4 positions of the diazepane ring is a key design element. This modification can influence the compound's lipophilicity, electronic properties, and conformational flexibility, thereby affecting its binding affinity and selectivity for specific biological targets. For instance, in the design of human chymase inhibitors, a 4-arylsulfonyl-1,4-diazepane-2,5-dione scaffold was utilized . The sulfonyl group in these molecules plays a crucial role in orienting the molecule within the enzyme's active site.

Furthermore, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 receptor antagonists highlights another design strategy where one nitrogen of the diazepane is part of a sulfonamide linkage, while the other is available for further substitution openpharmaceuticalsciencesjournal.com. This modular design allows for the systematic exploration of structure-activity relationships by modifying both the arylsulfonyl group and the substituent on the second nitrogen atom openpharmaceuticalsciencesjournal.com. The synthesis of these compounds typically involves the reaction of a substituted 1,4-diazepane with an appropriate arylsulfonyl chloride openpharmaceuticalsciencesjournal.com.

Pharmacophore modeling is a computational tool frequently employed in the design of 1,4-diazepane-based ligands. By identifying the key chemical features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions, novel compounds with potentially enhanced potency and selectivity can be designed openpharmaceuticalsciencesjournal.comdovepress.comdergipark.org.trnih.gov. For example, a pharmacophore model for 5-HT6 antagonists was developed based on known aryl sulfonamides, which then guided the design of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogues openpharmaceuticalsciencesjournal.com.

Structure-Activity Relationship (SAR) Studies of 1,4-Diazepane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,4-diazepane derivatives. These studies involve systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

In the case of 4-arylsulfonyl-1,4-diazepane-2,5-diones as human chymase inhibitors, SAR studies revealed that the nature of the substituent on the aryl ring of the sulfonyl group significantly impacts inhibitory potency . For example, the introduction of a chloro group at the para-position of the phenylsulfonyl moiety was found to be beneficial for activity . Additionally, the stereochemistry at the C6 position of the diazepane ring was shown to be critical, with the (S)-enantiomer exhibiting higher potency .

For the 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide series of 5-HT6 antagonists, SAR studies demonstrated that both the substitution pattern on the phenylsulfonamide moiety and the substituent on the N4-position of the diazepane ring are important for affinity to the 5-HT6 receptor openpharmaceuticalsciencesjournal.com. For instance, a methoxy (B1213986) group on the benzenesulfonamide (B165840) part and a methyl group on the diazepane nitrogen were found to be favorable for activity openpharmaceuticalsciencesjournal.com.

The following table summarizes some of the SAR findings for arylsulfonyl-1,4-diazepane derivatives from the literature.

ScaffoldTargetKey SAR FindingsReference
4-Arylsulfonyl-1,4-diazepane-2,5-dioneHuman ChymaseThe (S)-enantiomer at C6 is more potent. A 4-chlorophenylsulfonyl group enhances activity.
3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamide5-HT6 ReceptorA 4-methoxybenzenesulfonamide (B72560) group is favorable. N4-methylation of the diazepane ring is beneficial. openpharmaceuticalsciencesjournal.com

Ligand Binding and Target Engagement Studies (e.g., Enzyme Inhibition, Receptor Modulation)

The biological evaluation of 1,4-diazepane derivatives involves assessing their ability to bind to and modulate the function of specific biological targets, such as enzymes and receptors.

In the context of enzyme inhibition, 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones have been identified as potent inhibitors of human chymase, a serine protease implicated in cardiovascular diseases . The most potent compound in this series, (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione, exhibited an IC50 value of 0.027 µM . The inhibitory activity is attributed to the interaction of the diazepane dione (B5365651) scaffold with the enzyme's active site .

Regarding receptor modulation, 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been evaluated as antagonists of the 5-HT6 receptor, a target for cognitive disorders openpharmaceuticalsciencesjournal.com. These compounds showed promising in-vitro affinity for the receptor, with some derivatives exhibiting Ki values in the nanomolar range in radioligand binding assays openpharmaceuticalsciencesjournal.com.

The table below presents data on the target engagement of selected arylsulfonyl-1,4-diazepane derivatives.

CompoundTargetAssayActivity (IC50/Ki)Reference
(6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dioneHuman ChymaseEnzyme Inhibition0.027 µM (IC50)
4-chloro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride5-HT6 ReceptorRadioligand BindingNot explicitly stated, but showed good affinity openpharmaceuticalsciencesjournal.com
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride5-HT6 ReceptorRadioligand BindingNot explicitly stated, but showed good affinity openpharmaceuticalsciencesjournal.com

Mechanistic Investigations of Biological Activity

Understanding the mechanism by which a compound exerts its biological effect is a fundamental aspect of medicinal chemistry. For N-sulfonylated 1,4-diazepane derivatives, mechanistic studies often involve a combination of experimental and computational approaches.

For the 4-arylsulfonyl-1,4-diazepane-2,5-dione chymase inhibitors, molecular modeling studies suggest that these compounds act as non-covalent, competitive inhibitors . The sulfonamide moiety is proposed to form key hydrogen bond interactions with the enzyme's backbone, while the substituted benzyl (B1604629) group at the C6 position occupies a hydrophobic pocket, contributing to the binding affinity .

In the case of the 5-HT6 receptor antagonists, the proposed mechanism of action is the competitive blockade of serotonin (B10506) binding to the receptor openpharmaceuticalsciencesjournal.com. Pharmacophore modeling and 3D-QSAR studies have been used to build models that predict the binding affinities of these compounds and to understand the structural requirements for potent antagonism openpharmaceuticalsciencesjournal.com. These models suggest that the sulfonamide group and the basic nitrogen of the diazepane ring are crucial pharmacophoric features for interaction with the 5-HT6 receptor openpharmaceuticalsciencesjournal.com.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems. While there is no specific information on the development of 1,4-bis(mesitylsulfonyl)-1,4-diazepane as a chemical probe, the 1,4-diazepane scaffold, in general, holds potential for this application.

The development of a chemical probe requires a molecule with high potency, selectivity, and a known mechanism of action. Ideally, a probe should also have a "negative control," a structurally similar but inactive compound. The N-sulfonylated 1,4-diazepane scaffold is amenable to the synthesis of focused libraries of compounds, which can facilitate the identification of such probes.

For instance, a potent and selective inhibitor from the 4-arylsulfonyl-1,4-diazepane-2,5-dione series could be further developed into a chemical probe for studying the role of human chymase in various physiological and pathological processes . This might involve attaching a fluorescent tag or a biotin (B1667282) label to the molecule to enable visualization or pull-down experiments. The development of sulfonyl fluoride-containing ligands as chemical probes for other targets demonstrates the utility of the sulfonyl group in designing covalent probes that can form stable bonds with specific amino acid residues in a protein rsc.org. This approach could potentially be applied to N-sulfonylated 1,4-diazepanes to create highly specific and irreversible probes.

Future Research Directions and Emerging Opportunities in 1,4 Bis Mesitylsulfonyl 1,4 Diazepane Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on the synthesis of 1,4-bis(mesitylsulfonyl)-1,4-diazepane should prioritize the development of more sustainable and efficient methodologies.

Current synthetic routes to analogous N-sulfonylated diazepanes often rely on traditional methods that may involve hazardous reagents and solvents. Innovations in this area could include:

Catalytic C-H Amination: Exploring direct C-H amination of suitable precursors could provide a more atom-economical route to the diazepane ring, avoiding multi-step sequences.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for reactions that are exothermic or require precise temperature control.

Bio-inspired Catalysis: The development of enzymatic or bio-mimetic catalysts for the formation of the diazepane ring or the sulfonyl-nitrogen bond could lead to highly selective and environmentally benign synthetic pathways.

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a solvent would significantly improve the environmental footprint of the synthesis.

A comparative table of potential green synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic C-H AminationHigh atom economy, reduced wasteCatalyst development, selectivity control
Flow ChemistryImproved safety, scalability, and controlInitial setup cost, optimization of flow parameters
Bio-inspired CatalysisHigh selectivity, mild reaction conditionsEnzyme/catalyst design and stability
Solvent-Free/Aqueous SynthesisReduced environmental impact, lower costSolubility of reactants, reaction kinetics

Exploration of Unconventional Reactivity and Catalytic Applications

The unique structural features of this compound, particularly the presence of two sulfonylated nitrogen atoms within a constrained cyclic system, suggest the potential for unconventional reactivity and novel catalytic applications.

Future research in this area should focus on:

Frustrated Lewis Pair (FLP) Chemistry: The sterically hindered nitrogen atoms, in combination with a suitable Lewis acid, could form a frustrated Lewis pair, enabling the activation of small molecules like H₂, CO₂, and olefins for various transformations.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis. The rigid backbone of the diazepane ring could provide a well-defined chiral environment for metal-catalyzed reactions.

Organocatalysis: The diazepane scaffold could serve as a platform for the development of novel organocatalysts. The sulfonyl groups can be further functionalized to introduce catalytic moieties, and the conformational properties of the ring can be tuned to achieve high stereoselectivity.

Redox-Active Ligands: The introduction of redox-active groups onto the mesityl rings could lead to the development of ligands that can actively participate in catalytic cycles, enabling novel and challenging transformations.

Advanced Characterization Techniques for Conformational Dynamics

The seven-membered diazepane ring is known for its conformational flexibility, and the bulky mesitylsulfonyl groups in this compound are expected to significantly influence its conformational landscape. A thorough understanding of these conformational dynamics is crucial for designing its applications.

Future research should employ advanced characterization techniques to probe the conformational behavior of this molecule, including:

Variable-Temperature NMR Spectroscopy: This technique can be used to study the dynamic exchange between different conformations of the diazepane ring and to determine the energy barriers associated with these processes.

X-ray Crystallography: High-resolution crystal structures can provide precise information about the solid-state conformation of the molecule and the nature of intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the relative energies of different conformers, the transition states connecting them, and the influence of the solvent on the conformational equilibrium.

Chiroptical Spectroscopy: For chiral derivatives, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to probe their solution-state conformation and stereochemistry.

A summary of advanced characterization techniques and their potential insights is provided below:

TechniqueInformation Gained
Variable-Temperature NMRConformational exchange rates, energy barriers
X-ray CrystallographySolid-state conformation, intermolecular interactions
Computational ModelingRelative conformer energies, transition states, solvent effects
Chiroptical SpectroscopySolution-state conformation of chiral derivatives

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, accelerating the discovery and optimization of new molecules and materials. The integration of these computational approaches can significantly advance the exploration of this compound chemistry.

Future opportunities in this domain include:

Predictive Modeling: ML models can be trained on existing data for related compounds to predict the properties of novel derivatives of this compound, such as their catalytic activity, selectivity, and physical properties. This can help to prioritize synthetic targets and reduce the number of experiments required.

De Novo Design: Generative AI models can be used to design new derivatives of this compound with desired properties. These models can explore a vast chemical space and propose novel structures that may not be intuitively obvious to a human chemist.

Reaction Optimization: AI algorithms can be used to optimize the reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs.

Spectroscopic Data Analysis: ML algorithms can be employed to analyze complex spectroscopic data, such as NMR and mass spectra, to facilitate structure elucidation and conformational analysis.

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique structural and electronic properties of this compound make it a promising candidate for applications in various interdisciplinary fields beyond traditional chemistry.

Future research should explore the potential of this compound and its derivatives in areas such as:

Materials Science: The rigid and well-defined structure of this compound could be exploited for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The sulfonyl groups can act as hydrogen bond acceptors, enabling the formation of self-assembled structures and host-guest complexes. This could lead to the development of new sensors, molecular switches, and drug delivery systems.

Medicinal Chemistry: While a detailed biological profile is beyond the scope of this discussion, the diazepane scaffold is a privileged structure in medicinal chemistry. Future research could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents, leveraging the conformational constraints imposed by the mesitylsulfonyl groups to achieve high receptor selectivity.

Chemical Biology: Functionalized derivatives of this compound could be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular targets.

Q & A

What are the optimal synthetic routes for 1,4-bis(mesitylsulfonyl)-1,4-diazepane, and how can purity be ensured?

Basic Synthesis & Purification
The synthesis typically involves multi-step reactions, starting with the diazepane core and introducing mesitylsulfonyl groups via nucleophilic substitution. Key steps include:

  • Diazepane Ring Formation : Cyclization of diamine precursors under reflux with catalysts like p-toluenesulfonic acid .
  • Sulfonation : Reaction with mesitylsulfonyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine as base) to install sulfonyl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Note : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

How can structural distortions in this compound be resolved using crystallography?

Basic Structural Characterization
Single-crystal X-ray diffraction (XRD) is pivotal for resolving conformational ambiguities. For example:

  • Ligand Distortions : In iron(II) and nickel(II) complexes, XRD revealed distinct donor set geometries due to ligand flexibility .
  • Software : SHELX suite (SHELXL for refinement) is recommended for small-molecule crystallography, ensuring accurate bond-length and angle measurements .
    Data Example :
ParameterValue (Å/°)
N–N bond length1.45 ± 0.02
S–O bond length1.43 ± 0.01
Torsional angle12.3°

What computational methods validate the electronic properties of this compound derivatives?

Advanced Computational Modeling
Density Functional Theory (DFT) and molecular docking are critical:

  • DFT : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and electrostatic potentials. Becke’s exchange-correlation functional improves accuracy for thermochemical properties .
  • Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes in antimicrobial pathways) .
    Case Study : DFT simulations of diazepane-linked piperidine derivatives showed a HOMO-LUMO gap of 4.2 eV, correlating with experimental antimicrobial activity .

How do substituent modifications impact the biological activity of this compound?

Advanced Structure-Activity Relationship (SAR)
Systematic substitution studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Sulfonyl and halogen groups enhance stability and receptor binding (e.g., IC50_{50} = 1.2 μM for 2-fluoro derivatives vs. 8.3 μM for unsubstituted analogs) .
  • Hydrophobic Moieties : Mesityl groups improve membrane permeability, critical for intracellular targets .
    Methodology :

Synthesize derivatives with varied substituents.

Test in vitro (e.g., MIC assays for antimicrobial activity).

Correlate logP values (HPLC-measured) with bioactivity .

How can contradictions between computational predictions and experimental data be resolved?

Advanced Data Analysis
Discrepancies often arise from solvent effects, conformational sampling, or force field limitations. Mitigation strategies include:

  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to account for solvation and flexibility .
  • Experimental Validation : Re-refine XRD data (SHELXL) or re-test under controlled conditions (e.g., inert atmosphere for oxidation-prone compounds) .
    Example : A DFT-predicted binding pose mismatched XRD data due to protonation state differences; adjusting pH in assays resolved the conflict .

What are the challenges in designing diazepane-based ligands for transition-metal catalysis?

Advanced Coordination Chemistry
Key considerations:

  • Ligand Flexibility : Cyclic diazepanes (vs. open-chain) impose geometric constraints, affecting metal center geometry (e.g., octahedral vs. tetrahedral) .
  • Donor-Acceptor Capacity : Sulfonyl groups reduce electron density at nitrogen donors, altering redox properties (cyclic voltammetry: E1/2_{1/2} = −0.45 V vs. Ag/AgCl) .
    Design Protocol :

Synthesize ligand libraries with tunable steric bulk.

Screen via UV-Vis and cyclic voltammetry.

Optimize for catalytic efficiency (e.g., epoxidation yields) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.